(1-Benzyl-4-chloropiperidin-3-yl)methanol
Description
(1-Benzyl-4-chloropiperidin-3-yl)methanol is a piperidine derivative featuring a benzyl group at position 1, a chlorine atom at position 4, and a hydroxymethyl group at position 3. This substitution pattern confers unique physicochemical properties, such as moderate polarity (due to the hydroxyl group) and enhanced lipophilicity (from the benzyl and chloro substituents).
Properties
Molecular Formula |
C13H18ClNO |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
(1-benzyl-4-chloropiperidin-3-yl)methanol |
InChI |
InChI=1S/C13H18ClNO/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 |
InChI Key |
PATIAZZSAAGEBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1Cl)CO)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
(1-Benzyl-4-fluoropiperidin-3-yl)methanol (CAS 1356338-80-1)
Structural Similarities :
- Identical backbone: Benzyl at position 1, hydroxymethyl at position 3.
- Halogen substitution at position 4 (fluorine instead of chlorine).
Key Differences :
Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1)
Structural Similarities :
- Benzyl group at position 1.
Key Differences :
- Substituent at Position 4: Amino group (electron-donating) vs. chloro (electron-withdrawing).
- Functional Group at Position 1 : Carboxylate ester replaces the hydroxymethyl group.
- Implications: The amino group increases basicity, while the ester may improve solubility in non-polar solvents.
Methyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride (CAS 3939-01-3)
Structural Similarities :
- Benzyl group at position 1.
Key Differences :
(R)-(1-Benzylpiperidin-3-yl)-methanamine (CAS 121)
Structural Similarities :
- Benzyl group at position 1.
Key Differences :
- Substituent at Position 3 : Methanamine (primary amine) vs. hydroxymethyl (alcohol).
- Position 4: No substituent.
- The absence of a halogen may reduce steric and electronic effects .
Research Implications and Gaps
- Halogen Effects : Comparative studies on chlorine vs. fluorine substitution could clarify metabolic stability and target binding in drug design.
- Toxicity Data: Limited toxicological profiles for compounds like Benzyl 4-aminopiperidine-1-carboxylate underscore the need for safety evaluations .
- Functional Group Impact : Further research into hydroxymethyl vs. ester or amine groups could optimize solubility and reactivity for synthetic applications.
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